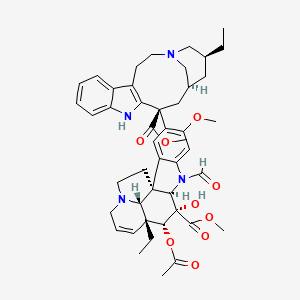
Vinepidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinepidine is a derivative of vincristine, a well-known vinca alkaloid. Vinca alkaloids are a class of organic compounds derived from the periwinkle plant, Catharanthus roseus. These compounds are known for their potent anticancer properties and are used in chemotherapy to treat various types of cancer .
Preparation Methods
Vinepidine, like other vinca alkaloids, can be synthesized through semi-synthetic routes. The process typically involves the extraction of vincristine from the periwinkle plant, followed by chemical modifications to produce this compound. The reaction conditions for these modifications often include the use of specific reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Vinepidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Vinepidine has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of vinca alkaloids. In biology, this compound is used to investigate the mechanisms of cell division and microtubule dynamics. In medicine, this compound is being explored as a potential treatment for various types of cancer, including leukemia and lymphoma. Its ability to inhibit microtubule assembly makes it a valuable tool in cancer research .
Mechanism of Action
The mechanism of action of vinepidine involves the inhibition of microtubule assembly. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By inhibiting microtubule assembly, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other vinca alkaloids, such as vincristine and vinblastine .
Comparison with Similar Compounds
Vinepidine is similar to other vinca alkaloids, such as vincristine, vinblastine, and vindesine. it has unique properties that distinguish it from these compounds. For example, this compound is less potent than vinblastine in inhibiting cell proliferation but has a similar ability to inhibit microtubule assembly. This makes this compound a valuable alternative in cases where vinblastine or vincristine may not be suitable .
Similar Compounds:- Vincristine
- Vinblastine
- Vindesine
- Vinflunine
Properties
CAS No. |
68170-69-4 |
|---|---|
Molecular Formula |
C46H56N4O9 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
KLFUUCHXSFIPMH-LMQWBHQESA-N |
SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Synonyms |
vinepidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















